molecular formula C20H16N4O5 B2799666 N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine CAS No. 22794-77-0

N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine

Cat. No.: B2799666
CAS No.: 22794-77-0
M. Wt: 392.371
InChI Key: UFSNMHRUVAYRIG-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0³,¹².0⁶,¹¹]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine is a highly complex polycyclic compound characterized by a fused tetracyclic scaffold containing both oxygen (oxa) and nitrogen (aza) heteroatoms. The compound’s rigid polycyclic framework may confer conformational stability, making it a candidate for targeted molecular interactions in drug discovery or materials science.

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-12-oxa-16-azatetracyclo[11.2.1.02,11.03,8]hexadeca-2(11),3,5,7,9-pentaen-16-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c25-23(26)13-6-7-15(17(11-13)24(27)28)21-22-16-8-10-19(22)29-18-9-5-12-3-1-2-4-14(12)20(16)18/h1-7,9,11,16,19,21H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSNMHRUVAYRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N(C1C3=C(O2)C=CC4=CC=CC=C43)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine is a complex organic compound with potential biological applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the dinitrophenyl group is noteworthy as it can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of dinitrophenyl compounds have shown promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, studies have focused on its interaction with cholinesterase enzymes, which play a crucial role in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), suggesting potential therapeutic applications in cognitive disorders .

Study 1: Cholinesterase Inhibition

In a comparative study of various dinitrophenyl derivatives, it was found that certain modifications to the core structure significantly enhanced the inhibitory potency against BuChE. For example, one derivative exhibited an IC50 value of 5.07 µM with a selectivity index greater than 19.72 compared to AChE . This indicates that structural modifications can lead to improved selectivity and efficacy.

Study 2: Antimicrobial Efficacy

A series of related compounds were tested against a panel of pathogenic bacteria. The results indicated that the presence of the dinitrophenyl moiety was critical for the observed antimicrobial activity, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 10 µg/mL against resistant strains .

Research Findings Summary Table

Activity Compound IC50/ MIC Notes
Cholinesterase InhibitionN-(2,4-dinitrophenyl)-2-oxa...IC50 = 5.07 µMHigh selectivity for BuChE over AChE
Antimicrobial ActivityDinitrophenyl derivativesMIC = 10 µg/mLEffective against Staphylococcus aureus

Scientific Research Applications

Drug Development

N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine has garnered attention for its potential as a scaffold in drug design due to its unique structural properties. Heterocyclic compounds are often pivotal in the development of pharmaceuticals due to their biological activity.

Case Study: Alzheimer's Disease

Recent studies have highlighted the role of heterocyclic compounds in the treatment of Alzheimer's Disease (AD). Research indicates that compounds similar to this compound can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the management of AD symptoms .

Antimicrobial Activity

The compound's structural attributes may also confer antimicrobial properties. Studies on related nitrogen-containing heterocycles have shown promising results against various bacterial strains including Escherichia coli and Staphylococcus aureus, indicating potential pathways for developing new antibiotics .

Photonic Materials

Research into the photonic properties of heterocyclic compounds has expanded their application in material science. The unique electronic structure of this compound makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Case Study: OLED Development

Studies have demonstrated that incorporating heterocycles into OLED materials can enhance light emission efficiency and stability . The compound's ability to form stable thin films is particularly beneficial for device fabrication.

Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Research has focused on the biodegradability of heterocyclic compounds like this compound in wastewater treatment processes.

Case Study: Wastewater Treatment

A study evaluated the effectiveness of ozone treatment in degrading nitrogen-containing heterocycles in post-hydrothermal liquefaction wastewater . The results indicated that certain modifications to the compound's structure could enhance its biodegradability.

Comparison with Similar Compounds

Core Framework and Heteroatom Arrangement

  • Target Compound : Contains a 2-oxa-16-azatetracyclohexadeca system with fused 11.2.1.0³,¹².0⁶,¹¹ rings. The dinitrophenyl group at the amine position adds steric bulk and electronic effects.
  • N-Acyl-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-enes () : Feature a pentacyclic core with an acylated amine. Lacks the oxa bridge but shares nitrogen incorporation in fused rings. These compounds are optimized for 11β-HSD1 inhibition, suggesting the target compound’s framework may also suit enzyme-targeted applications .
  • 7-Oxa-9-aza-spiro[4.5]decane Systems (–3): Spiro architectures with benzothiazolyl and dimethylaminophenyl substituents.
  • Hexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁴,⁸.0⁹,¹²]dodecylamines (): Contain piperidinylmethylphenoxy groups and exhibit sigma-1 receptor affinity.

Substituent Effects

  • 2,4-Dinitrophenyl Group (Target) : Strong electron-withdrawing nitro groups may enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors. Comparable to the nitrobenzoxadiazol group in N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (), which is used in fluorescence probes due to its electronic properties .
  • Benzothiazolyl and Piperidinyl Groups (–4) : Electron-rich aromatic systems (benzothiazolyl) or basic amines (piperidinyl) modulate solubility and target engagement. The target’s dinitrophenyl group may reduce solubility compared to these polar substituents .

Q & A

Q. Advanced Research Focus

  • Quantum chemical calculations : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to predict electrophilic attack sites on the dinitrophenyl moiety .
  • Molecular dynamics (MD) simulations : Simulate binding kinetics with target enzymes (e.g., cytochrome P450 isoforms) using CHARMM force fields. Analyze hydrogen-bonding networks and π-π stacking interactions .
  • AI-driven cheminformatics : Train neural networks on structural analogs to predict solubility and metabolic stability .

What methodologies resolve contradictions between experimental and theoretical data for this compound?

Q. Advanced Research Focus

  • Cross-validation : Compare experimental NMR chemical shifts (δ 7.8–8.2 ppm for dinitrophenyl protons) with DFT-calculated isotropic shielding tensors .
  • In situ spectroscopy : Use FTIR to monitor intermediate formation during synthesis (e.g., carbonyl stretching at ~1700 cm⁻¹) and reconcile with predicted reaction pathways .
  • Error analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between crystallographic data (e.g., bond angles) and computational geometry optimizations .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Basic Research Focus

  • Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Monitor decomposition via UPLC-MS and identify degradation products (e.g., nitro-group reduction to amines) .
  • Kinetic modeling : Calculate Arrhenius activation energy (Eₐ) for thermal decomposition using DSC data .

What strategies are effective for studying the compound’s interactions with biological macromolecules?

Q. Advanced Research Focus

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to serum albumin or DNA G-quadruplexes .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy (ΔH) and entropy (ΔS) changes during ligand-receptor binding .
  • Cryo-EM : Resolve binding poses in membrane protein complexes at near-atomic resolution .

How can green chemistry principles be applied to optimize the compound’s synthesis?

Q. Advanced Research Focus

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental impact .
  • Catalyst recycling : Use immobilized Pd nanoparticles on mesoporous silica for Suzuki-Miyaura cross-coupling steps (reuse ≥5 cycles without activity loss) .

What analytical techniques are most reliable for characterizing trace impurities in this compound?

Q. Basic Research Focus

  • LC-MS/MS : Detect impurities at ≤0.1% levels using MRM transitions specific to synthetic byproducts (e.g., m/z 423 → 325) .
  • 2D NMR (HSQC, HMBC) : Assign impurity structures via long-range ¹H-¹³C correlations .

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